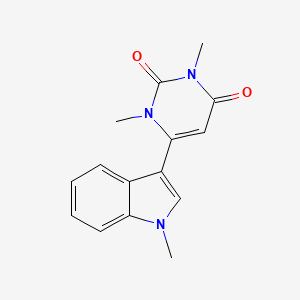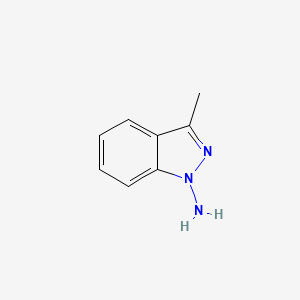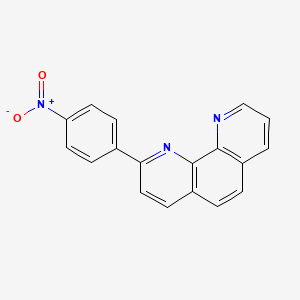
2-(4-Nitrophenyl)-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines It is characterized by the presence of a nitrophenyl group attached to the phenanthroline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-nitrobenzaldehyde under specific conditions. One common method is the condensation reaction, where the reactants are heated in the presence of a suitable catalyst, such as piperidine, to form the desired product. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-1,10-phenanthroline.
Substitution: Various substituted phenanthroline derivatives.
Oxidation: Quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-1,10-phenanthroline involves its interaction with metal ions and biological macromolecules. As a ligand, it can form stable complexes with metal ions, which can alter the electronic properties of the metal center. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,10-phenanthroline: Lacks the nitro group, resulting in different electronic properties and reactivity.
4-Nitrophenyl-2,2’-bipyridine: Similar structure but with a bipyridine core instead of phenanthroline.
2-(4-Aminophenyl)-1,10-phenanthroline: The reduced form of 2-(4-Nitrophenyl)-1,10-phenanthroline.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and phenanthroline moieties, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the ability to form stable complexes with a wide range of metal ions, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C18H11N3O2 |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C18H11N3O2/c22-21(23)15-8-5-12(6-9-15)16-10-7-14-4-3-13-2-1-11-19-17(13)18(14)20-16/h1-11H |
InChI-Schlüssel |
RRHLJBDUWGTGOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


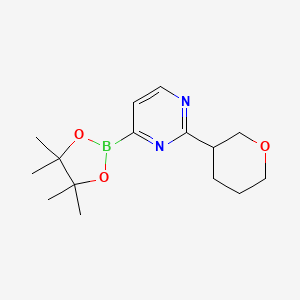
![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)
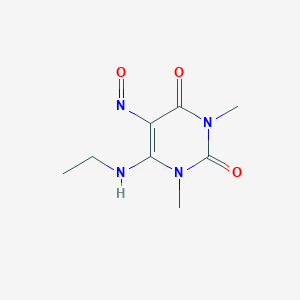

![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
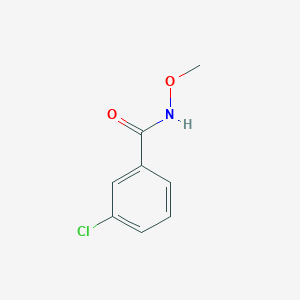

![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)


